3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

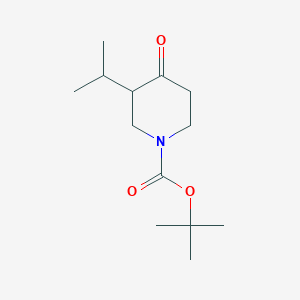

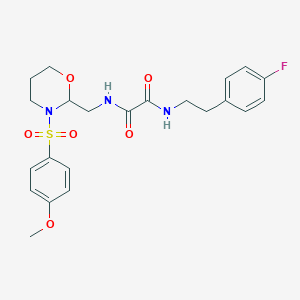

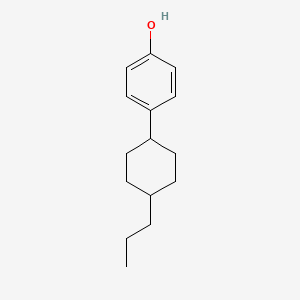

3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as AZD-7762, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The chemical structure of AZD-7762 contains a naphthyridine core, with an azepan-1-ylcarbonyl group and an ethoxyphenyl substituent.

Scientific Research Applications

Electronic Coupling in Azulene Derivatives

A study investigated the electronic coupling in 1,3-bis[di(4-methoxyphenyl)amino]azulene derivatives. These compounds were synthesized and analyzed using spectroscopic and electrochemical methods to estimate the electronic coupling between the attached amine redox centers. The study found that azulene derivatives exhibit strong electronic coupling, similar to naphthalene, but with a less positive redox potential, making them useful as bridging units in electronic applications (Nöll et al., 2007).

Synthesis of Fused Indoles

Another research focused on the synthesis of fused indoles through a CAN-catalyzed three-component reaction, leading to the formation of polyheterocyclic compounds containing pyrrolo[1,2-a]azepine fragments. This process demonstrates an efficient method for constructing complex heterocyclic structures, potentially useful in the development of new pharmaceuticals and materials (Suryavanshi et al., 2010).

Photolysis of Aryl Azides

Research on the photolysis of ortho-substituted aryl azides revealed the formation of 3-substituted 2-methoxy-3H-azepines and other products, depending on the substituents. This study highlights the reactivity of azides and their potential in synthesizing azepine derivatives, which could have applications in material science and synthetic chemistry (Purvis et al., 1984).

Azepanium Ionic Liquids

A study introduced a new family of room-temperature ionic liquids based on azepane, demonstrating their potential for industrial applications due to their wide electrochemical windows and good conductivity. These ionic liquids could serve as safer alternatives to volatile organic compounds in various applications, including electrolytes in energy devices (Belhocine et al., 2011).

properties

IUPAC Name |

azepan-1-yl-[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-30-19-11-9-18(10-12-19)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGNAXHHBIAQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

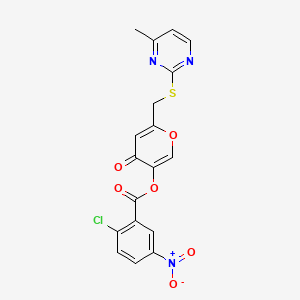

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

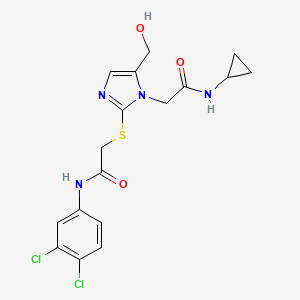

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)

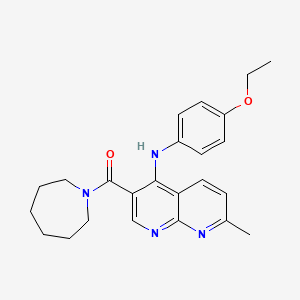

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)